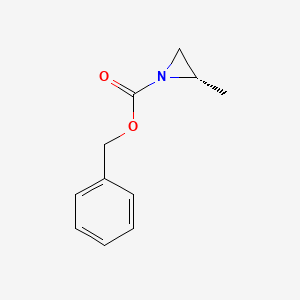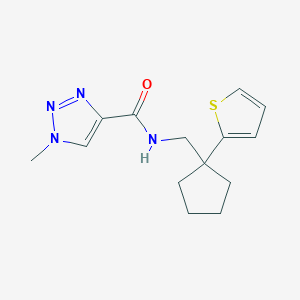
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that is likely to possess a triazole core, a common feature in various pharmacologically active compounds. Triazoles are known for their diverse biological activities, and modifications on this core structure can lead to compounds with potential anticancer, antiviral, and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the general structure of triazole-containing compounds and their synthesis, as well as biological activities, are discussed in the papers provided.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of hydrazides with various reagents. For example, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved a reaction between a triazole carbohydrazide and indoline-2,3-dione under acidic conditions, yielding the product in high yield . Similarly, the synthesis of other triazole compounds, such as those mentioned in the papers, involves condensation and cyclization reactions, which are common methods for constructing the triazole ring system .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure can be further substituted with various functional groups that influence the compound's physical and chemical properties, as well as its biological activity. The crystal structures of similar compounds have been determined, revealing monoclinic systems and space groups that provide insight into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The papers do not provide specific reactions for the compound , but they do describe the synthesis of related compounds, which involves nucleophilic substitution, condensation, and cyclization reactions . These reactions are crucial for the formation of the triazole ring and the introduction of different substituents that define the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of the triazole ring imparts certain characteristics such as a relatively high melting point and the potential for hydrogen bonding, which can affect solubility and stability. The substituents attached to the triazole core can further modify these properties. For instance, the introduction of a trifluoromethoxy group can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability . The papers provided do not detail the specific properties of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide, but they do offer insights into the properties of structurally related compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Triazole derivatives have been synthesized through various methodologies, demonstrating their significance in the realm of synthetic chemistry. For instance, the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles bearing pharmacologically active moieties has been explored, highlighting the potential for creating biologically active compounds (T. R. Hovsepyan et al., 2019). Additionally, the construction of triazole-based scaffolds through ruthenium-catalyzed synthesis emphasizes the adaptability of these compounds in generating peptidomimetics or biologically active compounds (S. Ferrini et al., 2015).
Biological Applications
Triazole derivatives have demonstrated a range of biological activities, including the inhibition of DNA methylation in tumor cells, which suggests their potential in cancer research and treatment (T. R. Hovsepyan et al., 2019). The discovery of triazolone-based N-heterocyclic carbenes introduces a new class of compounds with promising reactivity and potentially useful biological properties (M. Jonek et al., 2015).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety or health hazards.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Please consult with a professional chemist or a trusted source for accurate information. If you have access to scientific databases or journals, they might have more detailed and specific information on this compound.
Propriétés
IUPAC Name |
1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-18-9-11(16-17-18)13(19)15-10-14(6-2-3-7-14)12-5-4-8-20-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLVDMRSWXEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)
![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)
![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)
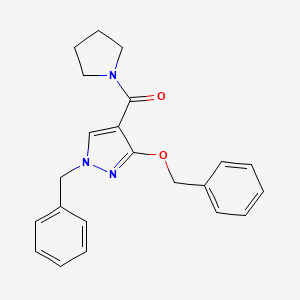
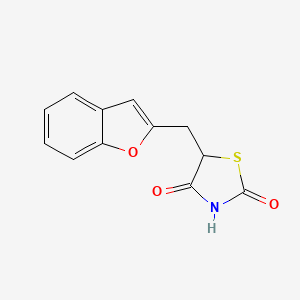
![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
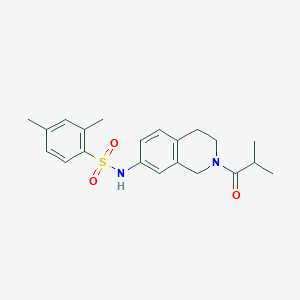
![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)
![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
